molecular formula C27H20N4O6 B11565202 4,4'-methanediylbis(2-{(E)-[(4-nitrophenyl)imino]methyl}phenol)

4,4'-methanediylbis(2-{(E)-[(4-nitrophenyl)imino]methyl}phenol)

Katalognummer: B11565202
Molekulargewicht: 496.5 g/mol
InChI-Schlüssel: OHEHLJAPUYDUCA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-({4-HYDROXY-3-[(E)-[(4-NITROPHENYL)IMINO]METHYL]PHENYL}METHYL)-2-[(E)-[(4-NITROPHENYL)IMINO]METHYL]PHENOL is a complex organic compound characterized by its unique structure, which includes multiple nitrophenyl and hydroxyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-HYDROXY-3-[(E)-[(4-NITROPHENYL)IMINO]METHYL]PHENYL}METHYL)-2-[(E)-[(4-NITROPHENYL)IMINO]METHYL]PHENOL typically involves the condensation of 4-nitrobenzaldehyde with 4-hydroxybenzaldehyde in the presence of an appropriate catalyst. The reaction is carried out in a solvent such as methanol or ethanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be utilized to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-({4-HYDROXY-3-[(E)-[(4-NITROPHENYL)IMINO]METHYL]PHENYL}METHYL)-2-[(E)-[(4-NITROPHENYL)IMINO]METHYL]PHENOL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

4-({4-HYDROXY-3-[(E)-[(4-NITROPHENYL)IMINO]METHYL]PHENYL}METHYL)-2-[(E)-[(4-NITROPHENYL)IMINO]METHYL]PHENOL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Wirkmechanismus

The mechanism of action of 4-({4-HYDROXY-3-[(E)-[(4-NITROPHENYL)IMINO]METHYL]PHENYL}METHYL)-2-[(E)-[(4-NITROPHENYL)IMINO]METHYL]PHENOL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The nitrophenyl groups may participate in redox reactions, while the hydroxyl groups can form hydrogen bonds with target molecules, influencing their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-HYDROXY-4-(4-NITROPHENYL)-2-BUTANONE
  • 3-NITRO-N-[(E)-(4-{(E)-[(3-NITROPHENYL)IMINO]METHYL}PHENYL)METHYLIDENE]ANILINE

Uniqueness

4-({4-HYDROXY-3-[(E)-[(4-NITROPHENYL)IMINO]METHYL]PHENYL}METHYL)-2-[(E)-[(4-NITROPHENYL)IMINO]METHYL]PHENOL is unique due to its dual nitrophenyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity

Eigenschaften

Molekularformel

C27H20N4O6

Molekulargewicht

496.5 g/mol

IUPAC-Name

4-[[4-hydroxy-3-[(4-nitrophenyl)iminomethyl]phenyl]methyl]-2-[(4-nitrophenyl)iminomethyl]phenol

InChI

InChI=1S/C27H20N4O6/c32-26-11-1-18(14-20(26)16-28-22-3-7-24(8-4-22)30(34)35)13-19-2-12-27(33)21(15-19)17-29-23-5-9-25(10-6-23)31(36)37/h1-12,14-17,32-33H,13H2

InChI-Schlüssel

OHEHLJAPUYDUCA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1N=CC2=C(C=CC(=C2)CC3=CC(=C(C=C3)O)C=NC4=CC=C(C=C4)[N+](=O)[O-])O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.